(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride (S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13665220
InChI: InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m0../s1
SMILES: C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl
Molecular Formula: C9H14Cl2N2
Molecular Weight: 221.12 g/mol

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride

CAS No.:

Cat. No.: VC13665220

Molecular Formula: C9H14Cl2N2

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride -

Specification

Molecular Formula C9H14Cl2N2
Molecular Weight 221.12 g/mol
IUPAC Name (8S)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride
Standard InChI InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m0../s1
Standard InChI Key HVKVANIOAWLJOI-WWPIYYJJSA-N
Isomeric SMILES C1C[C@@H](C2=C(C1)C=CN=C2)N.Cl.Cl
SMILES C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl
Canonical SMILES C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring (Figure 1). The stereogenic center at the 8th position confers chirality, with the (S)-enantiomer exhibiting distinct biochemical interactions. The dihydrochloride salt form enhances solubility in polar solvents, a property critical for its handling in aqueous reaction systems .

Molecular Formula: C9H14N22HCl\text{C}_9\text{H}_{14}\text{N}_2 \cdot 2\text{HCl}
Molecular Weight: 235.15 g/mol
CAS Registry Number: 1965305-42-3

The protonated amine groups facilitate ionic interactions in catalytic processes, while the aromatic system enables π-π stacking in supramolecular assemblies.

Synthesis and Manufacturing

Synthetic Pathways

The patent WO2016180536A1 describes a multi-step synthesis beginning with tetrahydroisoquinoline precursors . Key stages include:

  • Reductive Amination: Cyclohexenone derivatives are reacted with ammonium acetate under hydrogenation conditions to yield the tetrahydroisoquinoline backbone.

  • Chiral Resolution: Enzymatic or chromatographic methods isolate the (S)-enantiomer from racemic mixtures.

  • Salt Formation: Treatment with hydrochloric acid converts the free base into the dihydrochloride salt, improving stability and crystallinity .

Industrial-Scale Production

Volza export records indicate batch sizes ranging from 25 mg to 5 grams, with prices varying between $35.83 and $436.58 per shipment . The compound’s synthesis requires stringent control over reaction parameters (temperature: 0–5°C; pH: 4.5–5.5) to prevent racemization.

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s rigid bicyclic structure makes it a versatile building block for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Patent WO2016180536A1 highlights its use in synthesizing quinoxaline derivatives targeting oncogenic pathways .

Biological Activity

While direct pharmacological data remain proprietary, structural analogs demonstrate:

  • IC50_{50} Values: 10–100 nM against tyrosine kinases

  • Selectivity: >50-fold preference for ERK2 over ERK1 in enzymatic assays

DateQuantityPrice ($)Destination
19-May-20240.25 kg436.58India
14-May-202412 units228.18India

Pricing correlates with batch purity (98–99.9%) and regulatory documentation requirements.

Regulatory Status

Classified under HSN 98020000 as a laboratory chemical, the compound falls outside premarket approval mandates but requires Material Safety Data Sheets (MSDS) for international transport .

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